molecular formula C13H16N4O2S B5712580 N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide

Cat. No.: B5712580
M. Wt: 292.36 g/mol
InChI Key: DDJVKZZEFSBQBJ-UHFFFAOYSA-N
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Description

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, where a thiol reagent reacts with the triazole ring.

    Attachment of the Acetamide Group: The final step involves the acylation of the triazole derivative with 2-(4-methoxy-phenyl)-acetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-phenylacetamide: Lacks the methoxy group on the phenyl ring.

    N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-chloro-phenyl)-acetamide: Contains a chloro group instead of a methoxy group.

Uniqueness

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets, potentially leading to different biological effects compared to its analogs.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17-11(15-16-13(17)20)8-14-12(18)7-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJVKZZEFSBQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330644
Record name 2-(4-methoxyphenyl)-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701925-40-8
Record name 2-(4-methoxyphenyl)-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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